tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803601-64-0
VCID: VC11987670
InChI: InChI=1S/C15H19N3O4S/c1-15(2,3)22-14(19)18-6-7-20-9-10(18)12-16-17-13(21-12)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOCC1C2=NN=C(O2)C3=CC=CS3
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.4 g/mol

tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate

CAS No.: 1803601-64-0

Cat. No.: VC11987670

Molecular Formula: C15H19N3O4S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate - 1803601-64-0

Specification

CAS No. 1803601-64-0
Molecular Formula C15H19N3O4S
Molecular Weight 337.4 g/mol
IUPAC Name tert-butyl 3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate
Standard InChI InChI=1S/C15H19N3O4S/c1-15(2,3)22-14(19)18-6-7-20-9-10(18)12-16-17-13(21-12)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3
Standard InChI Key VLCQUNYOSMHARP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC1C2=NN=C(O2)C3=CC=CS3
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1C2=NN=C(O2)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₅H₁₉N₃O₄S, with a molar mass of 337.4 g/mol. Its IUPAC name, tert-butyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, reflects its three-core architecture:

  • A morpholine ring (oxygen and nitrogen-containing heterocycle) at position 4.

  • A 1,2,4-oxadiazole ring substituted at position 5 with a thiophen-2-yl group.

  • A tert-butyl carboxylate ester at the morpholine’s nitrogen.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1803604-96-7
Molecular FormulaC₁₅H₁₉N₃O₄S
Molecular Weight337.4 g/mol
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3
InChI KeyWTFXORMFOUSOLE-UHFFFAOYSA-N
PubChem CID91662873

The crystal structure, inferred from its SMILES and InChI, reveals a planar oxadiazole ring conjugated to the electron-rich thiophene moiety, enhancing stability and π-π stacking potential .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a multi-step sequence:

  • Oxadiazole Formation: Cyclization of a thiophene-2-carboxylic acid derivative with a morpholine-bearing amidoxime precursor under acidic conditions.

  • Esterification: Introduction of the tert-butyl carboxylate group via reaction with tert-butyl chloroformate in the presence of a base .

Key intermediates include:

  • 3-Amino-morpholine-4-carboxylate: Generated via Boc protection of morpholine.

  • Thiophene-2-carboxamide oxime: Prepared by reacting thiophene-2-carbonyl chloride with hydroxylamine.

Reaction conditions (e.g., reflux in acetonitrile, 80°C for 12 hours) ensure high yields (70–85%) and purity, validated by HPLC and NMR.

Structural Analogues

A piperidine-based analogue, tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (DB08469), shares similar synthetic routes but exhibits distinct pharmacokinetics due to the six-membered piperidine ring .

Biological Activity and Mechanisms

Antimicrobial Properties

Sulfonamide-thiophene hybrids (e.g., EVT-2749429) demonstrate broad-spectrum antibacterial activity, with MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli. The thiophene moiety enhances membrane permeability, while the oxadiazole ring chelates microbial metalloenzymes.

Applications in Drug Discovery

Lead Optimization

This compound serves as a scaffold for:

  • Kinase Inhibitors: Modifying the oxadiazole’s C3 position to target EGFR or VEGFR.

  • Antiviral Agents: Functionalizing the thiophene ring with halogen groups to enhance binding to viral proteases .

Case Study: Anticancer Derivative

A derivative, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, showed moderate activity (IC₅₀ = 92.4 μM) across 11 cancer cell lines. Further optimization yielded analogues with 10-fold higher potency .

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